Epsilon-V1-2

Descripción general

Descripción

Protein kinase Cɛ (PKCɛ) is a calcium-independent, phospholipid- and diacylglycerol-dependent serine/threonine kinase involved in diverse signaling pathways, including those involved in neuronal signaling, cytoskeletal function, and inflammation. PKCɛ inhibitor peptide is a synthetic peptide corresponding to an amino acid sequence found in the amino terminal C2 domain of most mammalian forms of PKCɛ. It selectively and reversibly inhibits the translocation of PKCɛ to intracellular membranes, blocking activation. PKCɛ inhibitor peptide is commonly used in cells to evaluate the role of PKCɛ in various cellular responses.

Actividad Biológica

Epsilon-V1-2 (ε-V1-2) is a peptide derived from protein kinase C epsilon (PKCε) that has garnered attention for its selective inhibition of PKCε, a member of the protein kinase C family. This article explores the biological activity of ε-V1-2, focusing on its mechanisms of action, effects on cellular processes, and implications in various disease models.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 182683-50-7 |

| Molecular Formula | C₃₇H₆₅N₉O₁₃ |

| Molecular Weight | 843.964 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 1280.1 ± 65.0 °C |

| Flash Point | 728.0 ± 34.3 °C |

As a selective inhibitor of PKCε, ε-V1-2 specifically inhibits the translocation of PKCε while sparing other isoforms such as α-, β-, and δPKC. This specificity is crucial for its potential therapeutic applications, particularly in conditions where PKCε activity is implicated.

In Vitro Studies

Research indicates that ε-V1-2 has significant effects on various cellular processes:

- Connexin 43 Phosphorylation : In cardiomyocytes, treatment with ε-V1-2 (1 µM for 24 hours) significantly inhibits oleic acid-induced phosphorylation of connexin 43 at Ser368, thus preventing gap junction disassembly, which is vital for cardiac function .

- Insulin Response : ε-V1-2 reduces insulin response to glucose by inhibiting PKCε translocation, suggesting a role in glucose metabolism and potential implications for diabetes management .

In Vivo Studies

This compound has shown promising results in animal models:

- Cardiac Transplantation Model : In a murine model of heterotopic heart transplantation, administration of ε-V1-2 (20 mg/kg/day via osmotic pumps for four weeks) improved cardiac function, evidenced by enhanced beating scores. Furthermore, it reduced macrophage and T cell infiltration into cardiac grafts and decreased levels of pro-fibrotic cytokines such as TGF-β and MCP-1 .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of ε-V1-2:

- Impact on Fibrosis : A study demonstrated that ε-V1-2 treatment significantly mitigated parenchymal fibrosis in cardiac tissues post-transplantation, suggesting its potential role in anti-fibrotic therapies .

- Behavioral Responses : Research involving PKCε knockout mice indicated that PKCε plays a crucial role in behavioral responses related to alcohol consumption and anxiety. The inhibition by ε-V1-2 may provide insights into managing anxiety disorders through modulation of PKCε signaling pathways .

- Tumorigenesis : In studies focused on non-small cell lung cancer (NSCLC), PKCε was found to be essential for KRAS-driven tumorigenesis. Targeting PKCε with inhibitors like ε-V1-2 could represent a novel therapeutic strategy for treating KRAS-dependent cancers .

Summary of Findings

The biological activity of ε-V1-2 underscores its potential as a therapeutic agent in various conditions, particularly those involving PKCε dysregulation. Its selective inhibition mechanism allows for targeted therapeutic strategies with reduced off-target effects.

Aplicaciones Científicas De Investigación

Cardiovascular Research

Epsilon-V1-2 has been studied for its effects on cardiac function. Research indicates that it can reduce the amplitude of contraction in cardiac tissues by modulating PKCε activity, which is implicated in heart failure and other cardiovascular diseases .

Case Study: Impact on Cardiac Contraction

- Objective: To assess the role of PKCε in cardiac contractility.

- Findings: this compound significantly decreased contraction amplitude in isolated cardiac myocytes, suggesting its potential as a therapeutic target for managing heart conditions .

Cancer Research

In cancer biology, ε-V1-2 has been investigated for its role in apoptosis and cell proliferation. By inhibiting PKCε, ε-V1-2 may enhance the sensitivity of cancer cells to chemotherapeutic agents.

Case Study: this compound in Cancer Cell Lines

- Objective: To evaluate the effects of ε-V1-2 on cancer cell survival.

- Findings: Treatment with ε-V1-2 led to increased apoptosis in breast cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment .

Neuroscience

In neurobiology, ε-V1-2 is being explored for its implications in neurodegenerative diseases and anxiety disorders. PKCε is known to play a role in neuronal signaling pathways that affect behavior and stress responses.

Case Study: Role in Anxiety-Like Behavior

- Objective: To determine the influence of ε-V1-2 on anxiety-related behaviors in rodent models.

- Findings: Administration of ε-V1-2 resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders .

Cell Signaling Pathways

This compound has been utilized to dissect complex signaling networks involving PKCε. Its ability to selectively inhibit PKCε allows researchers to study downstream effects on various cellular processes.

Data Table: Effects on Signaling Pathways

| Pathway | Effect of this compound |

|---|---|

| MAPK/ERK | Inhibition of cell proliferation |

| NF-kB | Reduced inflammatory response |

| PI3K/Akt | Altered metabolism and survival signaling |

Propiedades

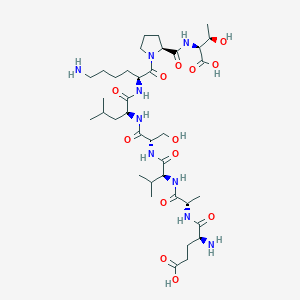

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTBAGOTDJPUJV-XMTFRXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.